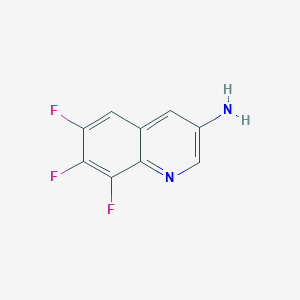

6,7,8-Trifluoroquinolin-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H5F3N2 |

|---|---|

Molecular Weight |

198.14 g/mol |

IUPAC Name |

6,7,8-trifluoroquinolin-3-amine |

InChI |

InChI=1S/C9H5F3N2/c10-6-2-4-1-5(13)3-14-9(4)8(12)7(6)11/h1-3H,13H2 |

InChI Key |

AFSBBLONZXCVSC-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C=C(C(=C(C2=NC=C1N)F)F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6,7,8 Trifluoroquinolin 3 Amine and Analogues

Construction of the 6,7,8-Trifluoroquinoline (B3053293) Ring System

The formation of the bicyclic quinoline (B57606) system from fluorinated precursors is most effectively achieved through classic cyclization reactions, which have been adapted to accommodate the electronic effects of fluorine substituents.

Classic named reactions remain central to quinoline synthesis, with modern modifications improving their scope and efficiency for complex substrates.

The Friedländer synthesis , which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is one of the most direct methods for preparing quinolines. wikipedia.orgnih.gov For the target molecule, a modified Friedländer reaction would be a primary strategy. This would involve the condensation of 2-amino-3,4,5-trifluorobenzaldehyde with a derivative of 2-aminoacetonitrile or a similar synthon that can provide the C2, C3, and 3-amino group of the quinoline ring. The reaction is often catalyzed by acids or bases. wikipedia.orglookchem.com

Table 1: Comparison of Friedländer Synthesis Catalysts

| Catalyst System | Conditions | Advantages | Reference |

|---|---|---|---|

| Brønsted Acids (p-TsOH, H₂SO₄) | High temperature, alcoholic or aqueous solution | Traditional, readily available reagents | lookchem.com |

| Lewis Acids (Nd(NO₃)₃·6H₂O, ZnCl₂) | Mild conditions, often solvent-free | High efficiency, improved yields | wikipedia.orgnih.gov |

| Iodine | Mild conditions | Metal-free catalyst, good yields | wikipedia.org |

| Dodecylphosphonic acid (DPA) | Aqueous media or solvent-free, 90 °C | Recyclable surfactant-type catalyst | lookchem.com |

The Skraup synthesis is a robust method that typically uses glycerol, an oxidizing agent (like nitrobenzene), and sulfuric acid to react with an aniline (B41778). A successful synthesis of 6-fluoro-8-quinolinol has been achieved via a Skraup reaction starting from 2-amino-5-fluorophenol, demonstrating its applicability to fluorinated anilines. fordham.edu Applying this to 2,3,4-trifluoroaniline (B1293922) would likely require optimization of the strongly acidic and oxidative conditions to avoid potential decomposition or side reactions caused by the polyfluorinated ring.

The Povarov reaction is a [4+2] cycloaddition (Diels-Alder) reaction between an N-arylimine (formed from an aniline and an aldehyde) and an electron-rich alkene to form tetrahydroquinoline derivatives, which can then be oxidized to quinolines. This method offers an alternative route for assembling the quinoline core.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing atoms from all starting materials, offer significant advantages in terms of efficiency and atom economy. nih.gov They allow for the rapid assembly of complex molecules from simple precursors. nih.govcapes.gov.br

For the synthesis of a trifluorinated quinoline scaffold, a hypothetical MCR could involve the one-pot reaction of 2,3,4-trifluoroaniline, an aldehyde, and an activated alkyne. This convergent approach could potentially construct the desired 6,7,8-trifluoroquinoline ring system in a single, highly efficient step. While the development of specific MCRs for this exact substitution pattern is an area of ongoing research, the principles of MCRs are well-suited for the combinatorial synthesis of diverse heterocyclic libraries. nih.govcapes.gov.br The use of fluorous tags in MCRs can also facilitate the purification of the reaction products, further streamlining the synthetic process. nih.gov

Transition Metal-Catalyzed Annulation Reactions (e.g., Palladium, Rhodium, Copper) with Fluorinated Substrates

The synthesis of the quinoline scaffold, a cornerstone in medicinal chemistry, has been significantly advanced by transition metal catalysis. researchgate.netfrontiersin.org These methods offer efficient and regioselective routes to polysubstituted quinolines that are often difficult to access through classical methods like the Skraup or Friedländer syntheses. For a highly substituted target such as 6,7,8-trifluoroquinoline, these modern techniques are indispensable. The primary approach involves the cyclization, or annulation, of appropriately substituted anilines and a three-carbon partner, catalyzed by metals like palladium, rhodium, or copper. researchgate.netorganic-chemistry.org

Palladium-Catalyzed Annulation: Palladium catalysis is a versatile tool for quinoline synthesis. nih.gov One prominent strategy is the [3+3] annulation of anilines with α,β-unsaturated acids. nih.gov Applied to the target molecule, this would involve reacting a 2,3,4-trifluoroaniline derivative with an appropriate unsaturated acid. Another powerful palladium-catalyzed method is the carbonylative annulation of 2-iodoanilines with terminal alkynes, which yields quinolin-2(1H)-ones that can be further elaborated. nih.govrsc.org

Copper-Catalyzed Annulation: Copper catalysts, being more economical than noble metals, have gained significant traction. ijstr.org Methodologies such as the copper-catalyzed [5+1] annulation of 2-ethynylanilines with reagents like N,O-acetals provide a direct route to quinoline derivatives. organic-chemistry.org Synthesizing the 6,7,8-trifluoroquinoline core would necessitate a 2-ethynyl-3,4,5-trifluoroaniline as a key starting material. Domino reactions catalyzed by copper, for instance, between enaminones and 2-halobenzaldehydes, also represent a viable, though complex, pathway. rsc.org

Rhodium-Catalyzed Annulation: Rhodium catalysts are particularly effective in reactions involving C-H activation, which can be coupled with annulation steps. rsc.orgresearchgate.net While less common than palladium or copper for simple quinoline synthesis, rhodium's unique reactivity can be harnessed for constructing complex heterocyclic systems. rsc.org

A summary of representative transition metal-catalyzed annulation reactions for quinoline synthesis is provided below.

| Catalyst/Reagents | Substrate 1 | Substrate 2 | Product Type | General Yield |

| Pd(OAc)₂ / PPh₃ | Diarylamine | α,β-Unsaturated Acid | 4-Substituted-quinolin-2(1H)-one | High nih.gov |

| PdCl₂(PPh₃)₂ / Mo(CO)₆ | 2-Iodoaniline | Terminal Alkyne | 3- and 4-Substituted-quinolin-2(1H)-one | Good nih.gov |

| CuBr₂ / TFA | 2-Ethynylaniline | N,O-acetal (Ethyl Glyoxylate) | Quinoline-2-carboxylate | Good organic-chemistry.org |

C-H Activation and Functionalization Methods in Fluorinated Quinoline Synthesis

Direct C-H activation has emerged as a powerful and atom-economical strategy in organic synthesis, allowing for the formation of C-C and C-heteroatom bonds without the need for pre-functionalized substrates. rsc.orgnih.gov In the context of quinoline chemistry, C-H functionalization provides a direct path to modify the heterocyclic core. nih.govmdpi.com This approach is particularly relevant for the synthesis of complex derivatives from a simpler, pre-formed fluorinated quinoline skeleton.

The regioselectivity of C-H activation is often controlled by a directing group. For quinolines, the nitrogen atom within the ring can direct metal catalysts to the C2 and C8 positions. The use of quinoline N-oxides as substrates is a common strategy to enhance reactivity and steer functionalization to the C2 or C8 positions. nih.govmdpi.comresearchgate.net

Catalytic Systems:

Rhodium: Rhodium catalysts have been extensively used for the C-H functionalization of quinolines and their N-oxides, enabling the introduction of alkyl and aryl groups. researchgate.netnih.gov

Palladium: Palladium catalysis is widely employed for various C-H functionalizations, including the alkenylation and arylation of quinoline N-oxides. nih.govmdpi.com

Copper: Copper-catalyzed C-H annulation reactions, for instance with dichloroethane, have been developed to build further fused ring systems onto the quinoline core. nih.gov

While most C-H activation studies focus on functionalizing a pre-existing ring, these principles can also be applied to the initial construction of the quinoline system itself, for example, through the C-H activation/annulation of a fluorinated aniline with an alkyne. A significant challenge in fluorine chemistry is the selective introduction of fluorine atoms; however, methods for direct C-H fluorination of azaarenes are now being developed, which could offer alternative pathways to polyfluorinated systems in the future. nih.govacs.org

| Catalyst System | Substrate | Coupling Partner | Position Functionalized |

| [Rh(cod)Cl]₂ / PCy₃ | Quinoline N-oxide | Alkene | C2 mdpi.com |

| Pd(OAc)₂ / Ag₂CO₃ | Quinoline N-oxide | Indole | C2 nih.gov |

| RhH{κ³-P,O,P-[xant(PiPr₂)₂]} | Substituted Quinoline | - | C2 or C4 nih.gov |

| CuCl₂ / DTBP | Quinoline Derivative | - | C(sp³)-H Activation acs.orgacs.org |

Introduction and Functionalization of the 3-Amine Moiety

Amination Strategies at the C3 Position of the Quinoline Ring

Introducing an amine group at the C3 position of the quinoline ring is a non-trivial transformation that typically requires multi-step sequences or specialized reagents. Direct amination is challenging due to the electronic nature of the quinoline system.

One of the most established methods involves the nitration of the quinoline ring, followed by the reduction of the resulting nitro group. For the target molecule, this would involve treating 6,7,8-trifluoroquinoline with a nitrating agent (e.g., HNO₃/H₂SO₄). The directing effects of the fluorine substituents would need to be carefully considered to achieve selective nitration at the C3 position. The subsequent reduction of the 3-nitro-6,7,8-trifluoroquinoline intermediate to the desired 3-amine can be readily accomplished using standard reducing agents like tin(II) chloride (SnCl₂) or catalytic hydrogenation. mdpi.com

Another advanced strategy is the Vicarious Nucleophilic Substitution (VNS) of hydrogen . This reaction allows for the formal substitution of a hydrogen atom ortho or para to a nitro group by a nucleophile. It could potentially be used on a 3-unsubstituted nitroquinoline derivative to introduce an amino group or a precursor. mdpi.com

More recent methods often employ quinoline N-oxides to activate the ring towards nucleophilic attack. While functionalization is most common at the C2 and C4 positions, specific catalytic systems can achieve C3 functionalization. For example, gold-catalyzed C3-H functionalization of quinoline N-oxides with anilines has been reported to form a C3-N bond. researchgate.net

Derivatization of the Amine Group for Downstream Synthetic Transformations

The 3-amino group of 6,7,8-trifluoroquinolin-3-amine is a versatile handle for a wide array of synthetic transformations, allowing for the construction of diverse libraries of compounds for further investigation.

Acylation Reactions and Amide Formation

Acylation is a fundamental transformation of primary amines, leading to the formation of stable amide bonds. This reaction is typically performed by treating the amine with an acylating agent in the presence of a base to neutralize the acid byproduct. libretexts.org The resulting amides are important in their own right and can also serve as precursors for further reactions.

Common acylating agents include:

Acyl Halides (e.g., Acetyl Chloride, Benzoyl Chloride): Highly reactive and widely used.

Acid Anhydrides (e.g., Acetic Anhydride, Succinic Anhydride): Effective and often produce easier-to-handle byproducts than acyl halides.

The reaction of this compound with these reagents would yield the corresponding N-(6,7,8-trifluoroquinolin-3-yl)amides.

| Amine Substrate | Acylating Agent | Product |

| This compound | Acetyl Chloride | N-(6,7,8-Trifluoroquinolin-3-yl)acetamide |

| This compound | Benzoyl Chloride | N-(6,7,8-Trifluoroquinolin-3-yl)benzamide |

| This compound | Acetic Anhydride | N-(6,7,8-Trifluoroquinolin-3-yl)acetamide |

Alkylation and Reductive Amination Pathways

Introducing alkyl groups onto the 3-amino moiety can be achieved through direct alkylation or, more controllably, via reductive amination. nih.govresearchgate.net Direct alkylation with alkyl halides can be difficult to manage, often resulting in a mixture of mono- and di-alkylated products, as well as quaternary ammonium (B1175870) salts. nih.gov

Reductive amination offers a superior alternative for the synthesis of secondary and tertiary amines. wikipedia.orgyoutube.com This process involves two key steps that can often be performed in a single pot:

Imine Formation: The primary amine (this compound) reacts with a ketone or an aldehyde to form an intermediate imine (or a related iminium ion under acidic conditions). youtube.com

Reduction: The imine is then reduced in situ to the corresponding secondary or tertiary amine.

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). nih.govwikipedia.org The choice of reducing agent is crucial; NaBH₃CN and NaBH(OAc)₃ are particularly useful as they are mild enough to selectively reduce the imine in the presence of the carbonyl compound. wikipedia.org This method's reliability and the wide commercial availability of aldehyde and ketone building blocks make it a powerful tool for derivatization. nih.govnih.gov

| Amine Substrate | Carbonyl Compound | Reducing Agent | Product |

| This compound | Formaldehyde | NaBH₃CN | N-Methyl-6,7,8-trifluoroquinolin-3-amine |

| This compound | Acetone | NaBH(OAc)₃ | N-Isopropyl-6,7,8-trifluoroquinolin-3-amine |

| This compound | Cyclohexanone | NaBH₄ | N-Cyclohexyl-6,7,8-trifluoroquinolin-3-amine |

Imine and Enamine Formation and Subsequent Transformations

The construction of the quinoline core, particularly with a 3-amino substituent, can be effectively achieved through reactions that proceed via imine or enamine intermediates. Classic methods like the Friedländer, Combes, and Skraup-Doebner-von Miller syntheses are prime examples of such transformations.

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone. wikipedia.orgorganic-chemistry.orgjk-sci.com The mechanism can proceed through two primary pathways, both involving imine/enamine-type intermediates. In one pathway, an initial aldol (B89426) condensation is followed by cyclization and dehydration via an imine. wikipedia.org Alternatively, the reaction can commence with the formation of a Schiff base (an imine) between the 2-aminoaryl carbonyl compound and the enolizable ketone, followed by an intramolecular aldol-type cyclization and subsequent dehydration to yield the quinoline. wikipedia.org To synthesize a 3-aminoquinoline (B160951) derivative, a suitable starting material would be a β-keto nitrile or a β-keto ester with a protected amino group. For the specific synthesis of this compound, one would theoretically start with 2-amino-3,4,5-trifluorobenzaldehyde or a corresponding ketone, reacting it with a molecule like aminoacetonitrile.

The Combes quinoline synthesis utilizes the reaction of an aniline with a β-diketone under acidic conditions. wikipedia.org The mechanism involves the initial formation of a Schiff base, which then tautomerizes to a more stable enamine. youtube.comyoutube.com This enamine intermediate undergoes an acid-catalyzed intramolecular electrophilic cyclization onto the aniline ring, followed by dehydration to yield the quinoline. wikipedia.org The regioselectivity of the cyclization can be influenced by the steric and electronic effects of substituents on both the aniline and the β-diketone. wikipedia.org The synthesis of 8-fluoroquinolines has been reported via the cyclization of enamine intermediates derived from fluorinated anilines. researchgate.net

The Skraup-Doebner-von Miller reaction is another powerful method that uses α,β-unsaturated carbonyl compounds reacting with anilines. wikipedia.orgnih.gov The reaction mechanism is complex and still debated, but it is proposed to involve the conjugate addition of the aniline to the unsaturated system, leading to intermediates that can fragment and recombine to form an imine, which then cyclizes and aromatizes to the quinoline. wikipedia.orgnih.gov

These classical methods, while effective, often require harsh conditions. Modern adaptations focus on improving yields and conditions, including the use of various catalysts and energy sources, which overlap with green chemistry principles.

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry is paramount in modern synthetic organic chemistry to minimize environmental impact. For the synthesis of this compound, this involves developing eco-friendly catalysts and optimizing reaction conditions to reduce energy consumption and waste.

Development of Eco-Friendly Catalytic Systems (e.g., Nanocatalysis, Organocatalysis)

The shift from traditional, often stoichiometric, acid or base catalysts to more sustainable catalytic systems is a key area of research. Nanocatalysts and organocatalysts have emerged as powerful alternatives for quinoline synthesis.

Nanocatalysis offers advantages such as high surface area-to-volume ratio, enhanced reactivity, and ease of recovery and recyclability, which are central tenets of green chemistry. acs.orgnih.gov Various metal-based nanoparticles have been employed in quinoline synthesis, often showing superior performance over their bulk counterparts. nih.gov For instance, iron-based nanocatalysts (e.g., Fe₃O₄) have been successfully used in Friedländer-type syntheses, offering good to excellent yields under milder conditions. nih.gov Cobalt and copper-based nanocatalysts have also demonstrated high efficiency. acs.orgnih.gov These catalysts can be magnetically separated and reused multiple times without significant loss of activity, making the process more economical and environmentally friendly.

| Catalyst System | Reaction Type | Substrates | Key Advantages |

| Fe₃O₄@SiO₂-APTES-TFA | Friedländer Synthesis | 2-aminoaryl ketones, α-methylene ketones | Recyclable magnetic nanocatalyst, high yields (68-96%). nih.gov |

| Cobalt Nanoparticles | Reductive Annulation | 2-aminobenzyl alcohols, ketones | Selective synthesis of functionalized quinolines. acs.orgnih.gov |

| IRMOF-3/PSTA/Cu | Multicomponent Reaction | Anilines, benzaldehydes, phenylacetylene | High yield (85-96%), high porosity and stability. nih.gov |

Organocatalysis utilizes small, metal-free organic molecules to catalyze reactions, avoiding the issues of metal toxicity and contamination. scitechdaily.com In the context of quinoline synthesis, organocatalysts like p-toluenesulfonic acid have been used to promote Friedländer reactions under solvent-free conditions. organic-chemistry.org Asymmetric organocatalysis has also been developed for the synthesis of chiral dihydroquinolines, often employing primary amine thiourea (B124793) catalysts that activate the substrates through iminium and hydrogen-bonding interactions. nih.gov This approach is particularly relevant for producing enantiomerically enriched pharmaceutical intermediates.

Solvent-Free and Milder Reaction Condition Optimization (e.g., Microwave, Ultrasound Assistance)

Optimizing reaction conditions by using alternative energy sources can dramatically reduce reaction times, energy consumption, and the need for high-boiling, often toxic, solvents.

Microwave-assisted synthesis has become a well-established green technique for synthesizing heterocyclic compounds, including quinolines. nih.gov Microwave irradiation can lead to a significant reduction in reaction times—from hours to minutes—and often results in higher yields and cleaner reactions compared to conventional heating. nih.govnih.gov The rapid and efficient microwave-assisted Friedländer synthesis has been demonstrated using neat acetic acid as both a green solvent and catalyst, achieving excellent yields in as little as five minutes. nih.govcam.ac.uk This method avoids the need for strong acids or high temperatures often required in traditional setups.

Ultrasound-assisted synthesis is another eco-friendly technique that utilizes acoustic cavitation to accelerate chemical reactions. researchgate.netnih.gov Sonication can enhance mass transfer and activate reacting species, leading to shorter reaction times and improved yields, often at lower temperatures. nih.govrsc.org The synthesis of various nitrogen heterocycles, including quinoline derivatives, has been successfully achieved using ultrasound irradiation, highlighting its potential as a green synthetic tool. researchgate.netnih.govnih.gov For example, hybrid quinoline-imidazole derivatives have been efficiently synthesized in a two-step process under ultrasound irradiation, demonstrating significantly reduced reaction times and energy consumption. nih.gov

| Green Technique | Reaction Type | Typical Conditions | Key Advantages |

| Microwave Irradiation | Friedländer Synthesis | Neat acetic acid, 160 °C, 5 min | Rapid synthesis (5 min), excellent yields, solvent and catalyst in one. nih.gov |

| Microwave Irradiation | Multicomponent Synthesis | DMF, 150 °C, 8 min | Catalyst-free, one-pot, good yields (68-82%). |

| Ultrasound Irradiation | N-acylation/Complexation | 50% amplitude, 2-10 min | Drastically reduced reaction times, high yields, eco-friendly. nih.gov |

| Ultrasound Irradiation | Huisgen Cycloaddition | 50% amplitude, 1-2 h | Shorter reaction times compared to thermal heating (24-48 h), green method. nih.gov |

By combining advanced synthetic methodologies with the principles of green chemistry, the synthesis of complex molecules like this compound can be approached in a more sustainable and efficient manner, paving the way for the development of environmentally benign chemical processes.

Mechanistic Investigations of Reactions Involving 6,7,8 Trifluoroquinolin 3 Amine

Detailed Reaction Pathway Elucidation for Synthetic Transformations

The synthesis of quinoline (B57606) derivatives, including those with fluorine substituents, often involves cyclization reactions. researchgate.net A common and historically significant method is the Skraup cyclization, which can be used to form the quinoline ring system from appropriately substituted anilines. researchgate.net For instance, the reaction of a trifluoro-substituted aniline (B41778) with a three-carbon carbonyl compound would be a plausible route to a trifluoroquinoline skeleton. researchgate.net The specific placement of the fluorine atoms on the resulting quinoline ring is directed by their positions on the starting aniline.

Another synthetic approach involves the condensation of anilines with compounds that can provide a three-carbon fragment. researchgate.net For example, the reaction of 4-fluoroaniline (B128567) with a trifluoromethyl diketone has been shown to produce a mixture of 6-fluoroquinoline (B108479) isomers. researchgate.net Similarly, 2-fluoro-3-methoxyprop-2-enyl anilides can be transformed into 3-fluoro-2-quinolines in the presence of strong acids. researchgate.net The regioselectivity of these reactions, particularly with meta-substituted anilines, can lead to the formation of multiple isomers. researchgate.net

Characterization of Key Intermediates and Transition States

The elucidation of reaction mechanisms often relies on the identification and characterization of transient species such as intermediates and transition states. In the context of reactions involving fluoroquinolines, computational and spectroscopic methods are invaluable tools. For instance, in the oxidation of fluoroquinolone antibacterial agents by manganese oxide, a proposed mechanism involves the formation of a surface complex between the fluoroquinolone and Mn(IV) on the oxide surface. This is followed by oxidation at the aromatic nitrogen of the piperazine (B1678402) moiety, leading to an anilinyl radical intermediate. nih.gov These radical intermediates can then undergo further reactions like N-dealkylation and C-hydroxylation. nih.gov

In iron-catalyzed α-C-H oxidation of tertiary amines, kinetic and spectroscopic studies, including EPR, suggest that the catalytic mechanism can proceed through a rate-determining C-H abstraction at a coordinated substrate molecule. chemrxiv.org Two potential pathways are proposed: one involving an Fe(IV) oxo intermediate and another involving a 2-electron pathway at an Fe(II) intermediate with a bound oxidant. chemrxiv.org Such detailed mechanistic proposals are built upon the characterization of the electronic and structural properties of the key intermediates.

Influence of Fluorine Substituents on Reaction Regioselectivity and Stereoselectivity

The fluorine atoms on the 6,7,8-trifluoroquinolin-3-amine molecule exert a profound influence on its reactivity, guiding the regioselectivity and stereoselectivity of its reactions through a combination of electronic and steric effects.

Electronic Effects of Fluorine on Electrophilic and Nucleophilic Attack

Fluorine is the most electronegative element, and its presence significantly alters the electronic landscape of the quinoline ring. tandfonline.com The strong electron-withdrawing inductive effect of fluorine deactivates the aromatic ring towards electrophilic attack. nih.gov This effect is particularly pronounced at positions ortho and para to the fluorine substituents.

Steric Hindrance and Conformational Effects of Fluorine Atoms

While fluorine is relatively small, its steric presence cannot be entirely discounted, especially when multiple fluorine atoms are clustered together as in this compound. tandfonline.com This steric hindrance can influence the approach of reagents, thereby affecting the regioselectivity of reactions. For example, a bulky reagent might preferentially attack a less sterically hindered position.

Furthermore, fluorine substitution can impact the conformation of the molecule and any associated side chains. The difluoromethylene group (CF2), for instance, can act as a steric mimic of an oxygen atom in certain contexts. tandfonline.com The specific conformation adopted by the molecule can, in turn, influence its binding to catalysts or enzymes and the stereochemical outcome of reactions. The "β-fluorine effect" describes the stereoselective pyramidalization of a radical by a vicinal fluorine substituent, which can direct the stereochemistry of subsequent reactions. nih.gov

Mechanistic Aspects of Amine Group Reactions (e.g., Lone Pair Reactivity, Proton Transfer)

The amine group at the 3-position is a key reactive center in this compound. Its reactivity is governed by the availability of the nitrogen lone pair and its ability to participate in proton transfer. The electronic effects of the trifluorinated quinoline ring will influence the basicity of the amine. The strong electron-withdrawing nature of the fluorine atoms is expected to decrease the basicity of the amine group compared to a non-fluorinated analogue.

In many reactions, the amine group acts as a nucleophile. For instance, in the oxidation of related fluoroquinolone compounds, the piperazinyl nitrogen is often the initial site of attack. nih.govnih.gov The mechanism of such reactions can involve initial electron transfer from the nitrogen lone pair, followed by proton transfer or other downstream reactions. In iron-catalyzed oxidations of tertiary amines, the proposed mechanisms can involve steps like proton-coupled electron transfer (PCET), hydride transfer (HT), or a sequence of electron and proton transfers (ET/PT) to form an iminium intermediate. chemrxiv.org

Kinetic and Thermodynamic Considerations in Reaction Mechanisms

The kinetics and thermodynamics of reactions involving this compound are intrinsically linked to the mechanistic pathways. The presence of fluorine atoms can significantly impact the activation energies and reaction rates. For example, the strong carbon-fluorine bond means that reactions involving its cleavage will have high activation barriers. nih.gov

Kinetic studies of related fluoroquinolone compounds have shown that reaction rates can be highly dependent on factors like pH. nih.gov This is often due to the different reactivities of the various protonated and deprotonated species present in solution. Thermodynamic data, such as the relative energies of different isomers, can also provide insight into product distributions. For example, the stability of different difluoroquinoline isomers has been related to the conjugation of the π-electron donating fluorine atoms with the nitrogen atom of the quinoline ring. researchgate.net

Computational and Theoretical Studies of 6,7,8 Trifluoroquinolin 3 Amine

Quantum Chemical Characterization of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are instrumental in understanding the distribution of electrons within a molecule and predicting its chemical behavior. For 6,7,8-Trifluoroquinolin-3-amine, these calculations would likely be performed using a functional like B3LYP combined with a basis set such as 6-311++G**, which has been shown to be effective for studying quinoline (B57606) derivatives. mdpi.com

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. A smaller HOMO-LUMO gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the quinoline ring, while the LUMO would be distributed across the electron-deficient fluorinated benzene (B151609) ring. The strong electron-withdrawing effects of the fluorine atoms are expected to lower the energy of the LUMO, potentially leading to a relatively small HOMO-LUMO gap.

Table 1: Illustrative Frontier Molecular Orbital Data for this compound

| Parameter | Illustrative Value (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Note: The values in this table are illustrative and represent typical ranges for similar heterocyclic compounds. Actual values would require specific quantum chemical calculations.

To understand the distribution of charge within the molecule and identify reactive sites, several computational tools are employed:

Mulliken Charges: This analysis partitions the total electron density among the atoms in a molecule, providing an estimate of the partial atomic charges. In this compound, the fluorine atoms are expected to have significant negative charges, while the carbon atoms attached to them will carry positive charges. The nitrogen atom of the amino group will also exhibit a negative charge.

Electrostatic Potential Surface (EPS): The EPS maps the electrostatic potential onto the electron density surface of the molecule. This provides a visual representation of the charge distribution. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the area around the amino group would be a region of negative potential, while the fluorinated ring would exhibit positive potential.

Fukui Functions: These functions are used to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. The Fukui function is a measure of the change in electron density at a particular point in the molecule when an electron is added or removed.

Should this compound be involved in reactions that form radical species (molecules with unpaired electrons), understanding the spin density distribution is crucial. The spin density indicates the location of the unpaired electron within the radical. In the case of a radical cation of this compound, the spin density would likely be delocalized across the quinoline ring system and the amino group, indicating that these are the regions most involved in the radical's reactivity.

Aromaticity and Antiaromaticity Assessment of the Quinoline Core

Aromaticity is a fundamental concept in chemistry that describes the high stability of certain cyclic, planar molecules with delocalized π-electrons. quora.com Quinoline itself is an aromatic compound. quora.com The fusion of a benzene ring with a pyridine (B92270) ring creates a system with 10 π-electrons, satisfying Hückel's rule (4n+2 π-electrons). However, the aromaticity of each ring in the quinoline system can be influenced by substituents. Computational methods provide quantitative measures of aromaticity.

Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for assessing aromaticity. acs.orggithub.io It involves calculating the magnetic shielding at the center of a ring. A negative NICS value indicates the presence of a diatropic ring current, which is a hallmark of aromaticity, while a positive value suggests a paratropic ring current, characteristic of antiaromaticity. github.ioresearchgate.net NICS values are often calculated 1 Å above the plane of the ring (NICS(1)) to minimize the effects of local σ-bonds. mdpi.com

For this compound, NICS calculations would be performed for both the benzene and pyridine rings. The electron-withdrawing fluorine atoms on the benzene ring are expected to reduce its aromaticity compared to unsubstituted benzene. The amino group on the pyridine ring, being an electron-donating group, might slightly enhance its aromatic character.

Table 2: Illustrative NICS(1) Values for the Rings of this compound

| Ring | Illustrative NICS(1) Value (ppm) | Aromatic Character |

| Benzene Ring | -7.5 | Aromatic |

| Pyridine Ring | -9.0 | Aromatic |

Note: These values are illustrative and based on general trends observed in substituted quinolines. mdpi.com Negative values are indicative of aromaticity.

The Electron Localization Function (ELF) is a method used to visualize regions of high electron localization, such as chemical bonds and lone pairs. nih.gov In the context of aromaticity, ELF analysis can reveal the extent of electron delocalization in a cyclic system. rsc.org For an aromatic compound, the ELF will show a continuous region of high electron localization along the ring, indicative of a delocalized π-system.

Other electronic-based aromaticity descriptors include:

FLU: An index based on the electronic delocalization between adjacent atoms. Lower FLU values suggest stronger aromaticity. mdpi.com

PDI: The para-delocalization index, which measures the electron sharing between para-related carbon atoms.

HOMA: The Harmonic Oscillator Model of Aromaticity, which evaluates aromaticity based on the degree of bond length equalization. A HOMA value close to 1 indicates high aromaticity.

These computational descriptors, when applied to this compound, would provide a comprehensive picture of its aromatic character, taking into account the electronic effects of the fluoro and amino substituents. The interplay of these groups is expected to create a unique electronic landscape within the quinoline core, influencing its stability and reactivity.

Prediction and Analysis of Intermolecular Interactions and Supramolecular Architectures

The supramolecular assembly of this compound in the solid state is predicted to be governed by a variety of intermolecular interactions, primarily driven by the presence of the amino group and the highly electronegative fluorine atoms on the quinoline core.

Hydrogen bonding is anticipated to be a dominant force in the crystal packing of this compound. The primary amine group provides strong hydrogen bond donors (N-H), while the fluorine atoms and the quinoline nitrogen atom act as potential acceptors.

N-H...F Hydrogen Bonds: Intramolecular and intermolecular N-H...F hydrogen bonds are plausible. Theoretical studies on related fluoroaromatic compounds have shown that while organic fluorine is a weak hydrogen bond acceptor, these interactions can be significant, especially when forced by molecular geometry or in the absence of stronger acceptors. nih.govucla.edunih.gov In this compound, the proximity of the 3-amino group to the 8-fluoro substituent could potentially lead to an intramolecular N-H...F bond, influencing the conformation of the molecule. Intermolecular N-H...F bonds would also play a crucial role in linking molecules.

N-H...N Hydrogen Bonds: The nitrogen atom of the quinoline ring is a stronger hydrogen bond acceptor than fluorine. Therefore, strong N-H...N hydrogen bonds between the amino group of one molecule and the quinoline nitrogen of another are expected to be a key feature in the supramolecular architecture, potentially leading to the formation of dimers or chains. nih.gov

| Predicted Hydrogen Bond | Donor | Acceptor | Predicted Relative Strength | Potential Role in Supramolecular Assembly |

| N-H...F | Amino Group (N-H) | Fluorine Atom (F) | Weak to Moderate | Intramolecular conformation stabilization, Intermolecular linking |

| N-H...N | Amino Group (N-H) | Quinoline Nitrogen (N) | Strong | Formation of dimers and extended chains |

| C-F...H | Aromatic C-H | Fluorine Atom (F) | Weak | 3D network stabilization |

The aromatic nature of the quinoline ring system suggests that π-stacking interactions will be a significant factor in the solid-state packing of this compound.

The introduction of multiple fluorine atoms is known to modulate the electrostatic potential of the aromatic ring, creating a "π-hole" and influencing its stacking behavior. nih.gov The electron-withdrawing nature of the fluorine atoms in this compound would render the quinoline ring electron-deficient. This could lead to favorable π-π stacking interactions with electron-rich aromatic systems or offset stacking arrangements to minimize electrostatic repulsion between the electron-deficient rings. rsc.orgrsc.org Computational studies on similar fluorinated aromatic compounds have shown that these interactions can be as significant as hydrogen bonds in directing crystal packing. researchgate.netresearchgate.net

| Interaction Type | Description | Predicted Significance |

| π-π Stacking | Face-to-face or offset stacking of the trifluoroquinoline rings. | High, influenced by the electron-deficient nature of the ring. |

| Dipole-Dipole | Interactions between the permanent dipoles of C-F and N-H bonds. | Moderate |

| Van der Waals Forces | General attractive forces between molecules. | Moderate, contributes to overall packing density. |

The understanding of the intermolecular interactions of this compound allows for the rational design of co-crystals and self-assembled systems. Co-crystals are crystalline structures composed of two or more different molecules held together by non-covalent interactions.

Computational methods for crystal structure prediction (CSP) can be employed to screen potential co-formers that would form stable co-crystals with this compound. nih.govnih.gov Potential co-formers could be selected based on their ability to form complementary hydrogen bonds or favorable π-stacking interactions. For instance, a co-former with strong hydrogen bond donor groups could interact with the quinoline nitrogen and fluorine atoms. Similarly, an electron-rich aromatic co-former could engage in strong π-stacking with the electron-deficient trifluoroquinoline ring.

The design of self-assembled systems could exploit the directional nature of the N-H...N and N-H...F hydrogen bonds to create specific supramolecular architectures, such as tapes, sheets, or porous frameworks.

Computational Modeling of Reaction Mechanisms

Computational modeling provides a powerful tool to investigate the potential reactivity and reaction mechanisms of this compound without the need for experimental synthesis.

Density Functional Theory (DFT) and ab initio methods are the primary computational tools for exploring the potential energy surface (PES) of a chemical reaction. rsc.orgresearchgate.net For this compound, these calculations can be used to model various potential reactions, such as electrophilic aromatic substitution, nucleophilic aromatic substitution, or reactions involving the amino group.

A crucial aspect of modeling reaction mechanisms is the identification and characterization of transition states. A transition state represents the highest energy point along the reaction coordinate and is a key determinant of the reaction rate.

Computational methods can be used to locate the geometry of transition states and calculate their energies. nih.gov The nature of the transition state can be confirmed by frequency analysis, where a single imaginary frequency corresponds to the motion along the reaction coordinate.

For this compound, the energetic evaluation of transition states for various hypothetical reactions would provide valuable insights into its kinetic stability and reactivity profile. For instance, comparing the activation energies for different substitution patterns would reveal the most probable reaction products under specific conditions.

| Computational Task | Methodology | Predicted Application for this compound |

| Geometry Optimization | DFT, Ab initio | Determination of the most stable conformation of the molecule. |

| Potential Energy Surface Scan | DFT, Ab initio | Exploration of reaction pathways for electrophilic/nucleophilic attack. |

| Transition State Search | DFT, Ab initio | Identification of the highest energy point in a reaction pathway. |

| Frequency Analysis | DFT, Ab initio | Confirmation of minima and transition states on the PES. |

| Energetic Evaluation | DFT, Ab initio | Calculation of reaction barriers and thermodynamic stability. |

Lack of Publicly Available Research Data Precludes Article Generation

A thorough and extensive search of publicly accessible scientific literature and databases has revealed no specific computational and theoretical studies on the chemical compound this compound, with a focus on the simulation of solvent effects on its reaction energetics and pathways.

The performed searches did yield information on related, but distinct, molecular structures, including other quinoline derivatives and general principles of computational chemistry and solvent effect simulations. However, none of these sources provided specific data or analysis pertaining to this compound.

As a result, it is not possible to generate a scientifically accurate and informative article that adheres to the user's specified outline and content requirements. The creation of such an article without verifiable data from peer-reviewed sources would necessitate the fabrication of information, which falls outside the scope of ethical and factual reporting.

Therefore, until research on the computational and theoretical properties of this compound is conducted and published, the generation of the requested article is not feasible.

Advanced Spectroscopic and Crystallographic Analysis of 6,7,8 Trifluoroquinolin 3 Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, dynamics, and environment of a compound. For 6,7,8-Trifluoroquinolin-3-amine, a multi-nuclear NMR approach is essential for a complete structural assignment.

1H, 13C, and 19F NMR for Complete Structural Elucidation and Environmental Analysis

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals for the aromatic protons on the quinoline (B57606) ring system. The protons at positions 2, 4, and 5 would exhibit characteristic chemical shifts and coupling patterns. The amine protons at position 3 would likely appear as a broad singlet, the chemical shift of which could be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide insights into the carbon framework of the molecule. The carbon atoms directly bonded to fluorine would exhibit large one-bond C-F coupling constants. The chemical shifts of the carbons in the trifluorinated ring would be significantly influenced by the strong electron-withdrawing nature of the fluorine atoms.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for the analysis of fluorinated compounds. The ¹⁹F NMR spectrum of this compound would be expected to show three distinct signals for the fluorine atoms at positions 6, 7, and 8. The chemical shifts and coupling constants (both F-F and F-H) would be indicative of their positions on the aromatic ring. Theoretical calculations on perfluoro-quinoline and -isoquinoline derivatives suggest that ¹⁹F GIAO-NMR computations can be powerful tools in predicting these chemical shifts. nih.govresearchgate.net

In the context of environmental analysis, the unique NMR signature of this compound, particularly its ¹⁹F NMR spectrum, could serve as a valuable tool for its detection and quantification in complex matrices.

Predicted NMR Data for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H | H-2 | 8.0 - 8.2 | d | J(H2-H4) ≈ 2-3 |

| ¹H | H-4 | 7.2 - 7.4 | d | J(H4-H2) ≈ 2-3 |

| ¹H | H-5 | 7.5 - 7.7 | s | |

| ¹H | NH₂ | 4.5 - 5.5 | br s | |

| ¹³C | C-2 | 145 - 150 | d | |

| ¹³C | C-3 | 120 - 125 | s | |

| ¹³C | C-4 | 115 - 120 | d | |

| ¹³C | C-4a | 140 - 145 | s | |

| ¹³C | C-5 | 125 - 130 | d | |

| ¹³C | C-6 | 148 - 153 (d) | d | ¹J(C-F) ≈ 240-260 |

| ¹³C | C-7 | 140 - 145 (d) | d | ¹J(C-F) ≈ 240-260 |

| ¹³C | C-8 | 150 - 155 (d) | d | ¹J(C-F) ≈ 240-260 |

| ¹³C | C-8a | 130 - 135 | s | |

| ¹⁹F | F-6 | -130 to -140 | m | |

| ¹⁹F | F-7 | -150 to -160 | m | |

| ¹⁹F | F-8 | -140 to -150 | m |

Note: These are predicted values based on analogous structures and theoretical considerations. Actual experimental values may vary.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional NMR techniques are crucial for unambiguously assigning the signals in the ¹H and ¹³C NMR spectra and for determining the connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the scalar coupling network between protons, helping to confirm the assignments of H-2 and H-4.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the protonated carbons in the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. This could be used to confirm the substitution pattern and to study the conformation of the amine group relative to the rest of the molecule.

Variable Temperature NMR for Conformational Dynamics and Tautomerism

Variable temperature (VT) NMR studies can provide valuable insights into the dynamic processes occurring in this compound. By recording NMR spectra at different temperatures, it is possible to study conformational changes, such as the rotation of the amine group, which may be restricted at lower temperatures.

Furthermore, VT-NMR is a powerful tool for investigating tautomerism. 3-Aminoquinolines can potentially exist in equilibrium between the amino and imino tautomeric forms. VT-NMR could be used to determine the position of this equilibrium and to calculate the thermodynamic parameters for the tautomeric interconversion. Studies on other amino-substituted heterocyclic systems have shown that the tautomeric equilibrium can be influenced by factors such as solvent polarity and temperature.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

High-resolution mass spectrometry is an essential technique for determining the exact mass of a molecule and for elucidating its fragmentation pathways, which can provide valuable structural information. For this compound, HRMS would be used to confirm its elemental composition.

The fragmentation pattern of fluoroquinolones in mass spectrometry often involves characteristic losses of small neutral molecules such as HF, CO, and CO₂ (if a carboxylic acid group were present). For this compound, the fragmentation is likely to be initiated by the loss of an amino group radical or ammonia, followed by the sequential loss of HF molecules from the fluorinated ring. The fragmentation of the quinoline ring itself would also contribute to the mass spectrum.

Predicted HRMS Fragmentation Data for this compound

| Fragment Ion | Proposed Structure/Loss | Predicted m/z |

| [M+H]⁺ | Protonated molecule | 211.0451 |

| [M-NH₂]⁺ | Loss of amino radical | 195.0352 |

| [M+H-NH₃]⁺ | Loss of ammonia | 194.0321 |

| [M+H-HF]⁺ | Loss of hydrogen fluoride | 191.0390 |

| [M+H-2HF]⁺ | Loss of two HF molecules | 171.0329 |

| [M+H-3HF]⁺ | Loss of three HF molecules | 151.0268 |

Note: These are predicted m/z values. Actual fragmentation patterns may vary depending on the ionization method and collision energy.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their vibrational modes.

Assignment of Characteristic Functional Group Vibrations

The IR and Raman spectra of this compound would exhibit characteristic bands corresponding to the vibrations of the quinoline ring, the C-F bonds, and the amino group.

N-H Vibrations: The amino group would give rise to symmetric and asymmetric N-H stretching vibrations in the region of 3300-3500 cm⁻¹. An N-H bending vibration would be expected around 1600-1650 cm⁻¹.

C-F Vibrations: The C-F stretching vibrations would appear as strong bands in the IR spectrum, typically in the range of 1000-1400 cm⁻¹.

Quinoline Ring Vibrations: The aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the quinoline ring would appear in the 1400-1600 cm⁻¹ region.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| N-H stretch (asymmetric) | -NH₂ | 3400 - 3500 | Medium | Weak |

| N-H stretch (symmetric) | -NH₂ | 3300 - 3400 | Medium | Weak |

| Aromatic C-H stretch | Quinoline Ring | 3000 - 3100 | Medium | Strong |

| N-H bend | -NH₂ | 1600 - 1650 | Strong | Medium |

| Aromatic C=C/C=N stretch | Quinoline Ring | 1400 - 1600 | Strong | Strong |

| C-F stretch | C-F | 1000 - 1400 | Very Strong | Medium |

Note: These are predicted frequency ranges based on typical functional group vibrations. Actual frequencies can be influenced by the molecular environment and intermolecular interactions.

Correlation with Computational Vibrational Frequencies for Conformational Insights

A cornerstone of modern structural analysis is the synergy between experimental spectroscopy and computational chemistry. For a molecule like this compound, a detailed understanding of its conformational landscape can be achieved by correlating experimentally obtained vibrational frequencies (from Infrared and Raman spectroscopy) with those predicted by theoretical calculations.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for modeling molecular structures and predicting their vibrational modes. By calculating the theoretical vibrational spectrum, researchers can assign the experimentally observed bands to specific molecular motions, such as stretching, bending, and torsional modes of the quinoline core, the amino group, and the carbon-fluorine bonds.

The comparison between experimental and scaled theoretical frequencies allows for the validation of the computed molecular geometry. Discrepancies between the two can often be resolved by considering different possible conformers of the molecule. For this compound, rotation around the C-N bond of the amine group could lead to different stable conformations. By comparing the calculated spectra for each conformer with the experimental data, the most likely conformation present in the sample can be identified. This approach provides invaluable insights into the molecule's preferred three-dimensional structure and the energetic barriers between different conformations.

Single Crystal X-ray Diffraction

The unequivocal determination of a molecule's three-dimensional structure is achieved through single-crystal X-ray diffraction. This technique provides a precise map of electron density within a crystal, allowing for the accurate determination of atomic positions.

Precise Determination of Molecular Geometry, Bond Lengths, and Angles

Growing a suitable single crystal of this compound would enable the precise measurement of all bond lengths and angles within the molecule. This data is crucial for understanding the electronic effects of the three fluorine substituents on the quinoline ring system and the amino group.

Expected Data from X-ray Crystallography:

| Parameter | Expected Information |

| Bond Lengths | Precise measurements of C-C, C-N, C-F, N-H, and C-H bond distances. This would reveal the influence of the electron-withdrawing fluorine atoms on the aromatic system and the C-N bond character. |

| Bond Angles | Accurate determination of all bond angles within the quinoline ring, as well as the geometry around the nitrogen atom of the amine group. This would highlight any distortions from ideal geometries due to steric or electronic effects. |

| Torsion Angles | Measurement of the dihedral angles, which define the overall conformation of the molecule, including the planarity of the quinoline system and the orientation of the amino group. |

Analysis of Crystal Packing Motifs and Supramolecular Interactions

Beyond the structure of a single molecule, X-ray diffraction reveals how molecules are arranged in the crystal lattice. This analysis of crystal packing is vital for understanding the intermolecular forces that govern the solid-state properties of the compound. For this compound, a rich variety of non-covalent interactions would be anticipated.

The primary intermolecular interactions would likely involve hydrogen bonding between the amino group of one molecule and the nitrogen atom of the quinoline ring or a fluorine atom of a neighboring molecule. Additionally, π-π stacking interactions between the aromatic quinoline rings are expected to play a significant role in the crystal packing. The presence of multiple fluorine atoms also introduces the possibility of C-H···F and F···F interactions, which can further influence the supramolecular assembly. A detailed analysis of these interactions provides insight into the stability and physical properties of the crystalline material.

Elucidation of Conformational Isomers and Tautomeric Forms within the Crystal Lattice

Single-crystal X-ray diffraction is also a powerful tool for identifying the presence of different conformational isomers or tautomeric forms within the same crystal lattice. While the amino form of this compound is expected to be the most stable, the possibility of the imino tautomer cannot be entirely excluded without experimental verification.

If different conformers, arising from rotation of the amino group, have similar energies, they might co-crystallize. X-ray diffraction can resolve these different orientations, providing information on their relative populations within the crystal. Similarly, if both the amino and a tautomeric imino form were present, their distinct geometries would be clearly distinguishable in the electron density map, providing definitive evidence for tautomerism in the solid state.

Role As Advanced Synthetic Building Blocks and Precursors for Functional Materials

Utility of 6,7,8-Trifluoroquinolin-3-amine in the Synthesis of Complex Fluorinated Molecules

The trifluoromethyl group is a key structural motif in many pharmaceuticals, agrochemicals, and functional materials, valued for its ability to enhance properties such as metabolic stability, lipophilicity, and dipole moment. Compounds like this compound serve as valuable synthons for introducing a trifluoromethylated quinoline (B57606) scaffold into larger, more complex molecules. The presence of the amine group at the 3-position provides a versatile handle for a wide range of chemical transformations, including diazotization, acylation, and various coupling reactions. These reactions enable the construction of intricate molecular architectures that are otherwise difficult to access.

The electron-withdrawing nature of the three fluorine atoms on the benzene (B151609) ring of the quinoline system significantly influences the reactivity of the entire molecule. This can be strategically exploited in synthetic design to control the regioselectivity of subsequent reactions. For instance, the fluorine atoms can modulate the pKa of the amine group and influence the electron density of the heterocyclic ring, thereby directing the course of electrophilic and nucleophilic substitution reactions.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions | Potential Product | Utility |

| Sandmeyer Reaction | NaNO₂, HCl; CuX (X = Cl, Br, CN) | 3-Halo- or 3-Cyano-6,7,8-trifluoroquinoline | Introduction of diverse functional groups |

| Schiemann Reaction | HBF₄, NaNO₂; Heat | 3,6,7,8-Tetrafluoroquinoline | Synthesis of polyfluorinated quinolines |

| Buchwald-Hartwig Amination | Aryl halide, Pd catalyst, ligand, base | N-Aryl-6,7,8-trifluoroquinolin-3-amine | Construction of complex diarylamines |

| Amide Coupling | Acyl chloride or carboxylic acid, coupling agent | N-(6,7,8-Trifluoroquinolin-3-yl)amide | Formation of bioactive amide derivatives |

Application as a Core Structure for Elaborated Organic Scaffolds

The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, appearing in a wide array of biologically active compounds and functional materials. nih.gov this compound provides a highly functionalized core upon which more complex and diverse organic scaffolds can be built. The amine group can serve as an anchor point for the attachment of various side chains and functional groups, allowing for the systematic exploration of chemical space and the optimization of desired properties.

For example, through sequential synthetic modifications, the simple this compound core can be elaborated into intricate polycyclic structures or dendrimeric architectures. The inherent fluorescence of many quinoline derivatives can be further tuned by the strategic addition of substituents, making this scaffold particularly attractive for the development of molecular probes and sensors. nih.gov

Potential as Precursors for Advanced Functional Materials

The unique combination of a trifluorinated aromatic system and a reactive amine group makes this compound a promising precursor for a range of advanced functional materials.

Quinoline derivatives are well-known for their fluorescent properties. nih.gov The introduction of fluorine atoms can significantly enhance the photophysical characteristics of these dyes, often leading to increased quantum yields, improved photostability, and shifts in emission wavelengths. The amine group at the 3-position can act as a strong electron-donating group, which, in conjunction with the electron-withdrawing trifluoromethyl groups, can create a push-pull electronic system within the molecule. This type of electronic structure is highly desirable for the design of solvatochromic and electrochromic dyes, as well as for fluorescent probes that are sensitive to their local environment.

The rigid, planar structure of the quinoline core is a common feature in many liquid crystalline compounds. The presence of fluorine atoms can be advantageous in the design of liquid crystals, as they can influence key properties such as mesophase stability, dielectric anisotropy, and viscosity. While specific data for this compound is not available, related fluorinated compounds have been shown to exhibit nematic and smectic phases. figshare.com The amine functionality could be used to attach long alkyl or alkoxy chains, which are essential for inducing liquid crystalline behavior.

Aminoquinolines are effective ligands for a variety of transition metals, and the resulting metal complexes have found applications in catalysis. The nitrogen atoms of the quinoline ring and the amine group can act as a bidentate chelating ligand, forming stable complexes with metals such as ruthenium, rhodium, and palladium. The electronic properties of the ligand, and thus the catalytic activity of the metal center, can be fine-tuned by the electron-withdrawing fluorine atoms. These fluorinated ligands could potentially lead to catalysts with enhanced stability, selectivity, and activity for a range of organic transformations, including transfer hydrogenation and cross-coupling reactions.

Analytical Derivatization Strategies for Enhanced Detection and Separation

In analytical chemistry, derivatization is often employed to improve the detection and separation of analytes. The primary amine group of this compound makes it amenable to a variety of derivatization reactions. For example, it can be reacted with fluorescent tagging agents to enhance its detection in techniques like high-performance liquid chromatography (HPLC) with fluorescence detection. Furthermore, derivatization can be used to improve the volatility of the compound for gas chromatography (GC) analysis or to enhance its ionization efficiency in mass spectrometry (MS). While methods for fluoroquinolone antibiotics are established, similar principles could be applied. researchgate.net

Table 2: Potential Analytical Derivatization Reactions

| Derivatizing Agent | Analytical Technique | Purpose |

| Dansyl chloride | HPLC-Fluorescence | Introduction of a fluorescent tag for sensitive detection |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | GC-MS | Increased volatility and improved chromatographic behavior |

| Fluorescamine | Capillary Electrophoresis with Laser-Induced Fluorescence | High-sensitivity detection of the primary amine |

| Marfey's reagent | HPLC-UV | Chiral resolution of racemic mixtures if applicable |

Chemical Derivatization for Spectroscopic Tagging

The structure of this compound, featuring a primary amine group on a fluorinated quinoline core, suggests its potential as a versatile reagent for spectroscopic tagging. The primary amine serves as a reactive handle for covalent attachment to a wide array of analyte molecules. This process, known as derivatization, is a cornerstone of analytical chemistry, enabling the detection and quantification of compounds that lack inherent spectroscopic properties.

The quinoline scaffold itself is known to exhibit fluorescence, a property that can be modulated by the nature and position of its substituents. The presence of fluorine atoms can further influence the photophysical properties of the molecule, potentially enhancing quantum yield and photostability, which are desirable characteristics for a fluorescent tag.

Potential Derivatization Reactions:

The primary amine group of this compound could be exploited in several common derivatization reactions to introduce a spectroscopic tag onto an analyte. These include:

Reaction with Isothiocyanates and Isocyanates: Forming thioureas and ureas, respectively. This is a widely used method for tagging amino acids, peptides, and proteins.

Reaction with Acyl Halides and Anhydrides: Forming stable amide bonds. This approach is suitable for derivatizing a broad range of compounds containing carboxylic acids (after activation), as well as alcohols and phenols.

Reaction with Aldehydes and Ketones: Forming Schiff bases, which can be further stabilized by reduction. This is a common strategy for labeling molecules with carbonyl functionalities.

The resulting derivatized analyte would then carry the spectroscopic signature of the trifluoroquinoline moiety, allowing for its detection and quantification using sensitive techniques such as fluorescence spectroscopy.

Application in Chromatographic and Electrophoretic Methods for Trace Analysis

The derivatization of analytes with a tag like this compound can significantly enhance their detectability in separation techniques like high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE). This is particularly valuable for trace analysis, where the concentration of the target analyte is very low.

Enhancement of Detection in HPLC:

In HPLC, detectors such as UV-Vis and fluorescence detectors are commonly used. By tagging an analyte with the trifluoroquinoline moiety, its molar absorptivity in the UV-Vis region or its fluorescence emission can be dramatically increased. This leads to a lower limit of detection (LOD) and limit of quantification (LOQ), enabling the analysis of trace amounts of the substance.

Table 1: Potential Impact of Derivatization on HPLC Detection

| Parameter | Before Derivatization | After Derivatization with this compound (Hypothetical) |

| UV-Vis Absorbance | Low or negligible | Strong absorbance at the characteristic wavelength of the quinoline chromophore |

| Fluorescence Emission | Non-fluorescent or weakly fluorescent | Strong fluorescence emission, leading to high sensitivity |

| Limit of Detection (LOD) | High | Significantly lower |

Application in Capillary Electrophoresis:

In CE, detection is often performed using UV-Vis absorbance or laser-induced fluorescence (LIF). LIF detection, in particular, offers exceptionally high sensitivity. Derivatizing analytes with a highly fluorescent tag is a key strategy to leverage the full potential of CE-LIF for trace analysis. The trifluoroquinoline group, with its potential for strong fluorescence, would make this compound a candidate for such applications.

Furthermore, the derivatization can also alter the electrophoretic mobility of the analyte, which can be advantageous for optimizing the separation of complex mixtures. The introduction of the trifluoroquinoline group would modify the charge-to-size ratio of the analyte, potentially improving resolution.

Table 2: Potential Benefits of Derivatization in Capillary Electrophoresis

| Separation Method | Key Benefit of Derivatization |

| Capillary Zone Electrophoresis (CZE) | Enhanced detection sensitivity (especially with LIF), altered electrophoretic mobility for improved resolution. |

| Micellar Electrokinetic Chromatography (MEKC) | Increased hydrophobicity of the analyte, leading to changes in partitioning into the micellar phase and potentially improved separation. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.